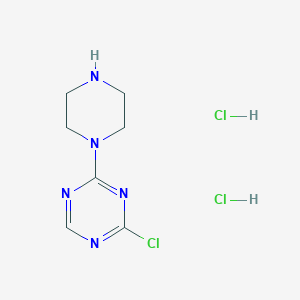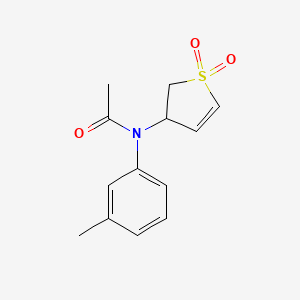![molecular formula C16H17N5O3S2 B2705895 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1903693-33-3](/img/structure/B2705895.png)
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone is a complex organic molecule that features multiple functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The diazepane ring is then constructed, and finally, the benzo[d]thiazole moiety is attached.
Imidazole Derivative Preparation: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of a suitable diamine with a dihalide under basic conditions.
Benzo[d]thiazole Attachment: The final step involves the coupling of the diazepane-sulfonyl-imidazole intermediate with a benzo[d]thiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The imidazole ring can coordinate with metal ions in the active site, while the sulfonyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)phenol): Known for its nitric oxide production and diverse biological functions.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone): Exhibits anticancer properties and is used in various biological studies.
Uniqueness
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone: is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c22-16(12-2-3-13-14(8-12)25-11-19-13)20-4-1-5-21(7-6-20)26(23,24)15-9-17-10-18-15/h2-3,8-11H,1,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSADSQDTHRTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2705813.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2705814.png)
![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/new.no-structure.jpg)

![6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2705819.png)



![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)

![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetate](/img/structure/B2705833.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)
